7-Amino-2-naphthol hydrochloride

Description

The exact mass of the compound 7-Amino-2-naphthol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Amino-2-naphthol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-2-naphthol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

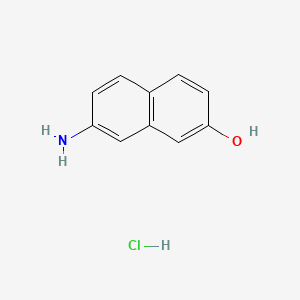

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-aminonaphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6,12H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFLTUHMDULKQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51761-16-1 |

Source

|

| Record name | 2-Naphthalenol, 7-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-amino-2-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Amino-2-naphthol hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Amino-2-naphthol Hydrochloride

Introduction

7-Amino-2-naphthol hydrochloride is a key aromatic chemical intermediate belonging to the family of aminonaphthols. These compounds, characterized by a naphthalene core bearing both hydroxyl (-OH) and amino (-NH2) functional groups, are of significant interest in synthetic organic chemistry. The specific arrangement of these functional groups on the naphthalene ring system imparts a unique reactivity profile, making 7-Amino-2-naphthol and its hydrochloride salt valuable precursors in various industrial applications.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical and physical properties of 7-Amino-2-naphthol hydrochloride. It delves into its synthesis, analytical characterization, applications, and safety considerations, with a focus on the underlying chemical principles and practical considerations for its use in a laboratory setting. The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for synthetic transformations.

Chemical and Physical Properties

The fundamental properties of 7-Amino-2-naphthol hydrochloride are summarized in the table below. It is important to distinguish between the free base (7-Amino-2-naphthol) and its hydrochloride salt, as their properties, particularly melting point and solubility, can differ significantly.

| Property | Value | Source(s) |

| IUPAC Name | 7-aminonaphthalen-2-ol;hydrochloride | [1] |

| Synonyms | 2-Amino-7-naphthol hydrochloride, 7-amino-2-hydroxynaphthalene hydrochloride | [1] |

| CAS Number | 51761-16-1 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO | [2] |

| Molecular Weight | 195.65 g/mol | [2] |

| Appearance | Brown solid | [3] |

| Melting Point | >300 °C (decomposes) for the hydrochloride. The free base (7-Amino-2-naphthol, CAS 93-36-7) has a melting point of 201 °C.[4] | N/A |

| Solubility | The parent compound, 2-naphthol, is soluble in simple alcohols, ethers, and chloroform.[5] As a hydrochloride salt, 7-Amino-2-naphthol hydrochloride is expected to be soluble in water and polar organic solvents. | [5] |

| pKa | 9.74 (Predicted for the free base) | [4] |

Stability and Reactivity: 7-Amino-2-naphthol hydrochloride is generally stable under normal storage conditions.[6] However, like many aminophenols, it is susceptible to oxidation, particularly in solution, which can lead to coloration.[6] The presence of an antioxidant, such as sodium bisulfite, can mitigate this decomposition.[6] The compound is incompatible with strong oxidizing agents.[6] Hazardous decomposition products upon combustion include hydrogen chloride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[6]

Synthesis and Purification

The synthesis of aminonaphthols often involves the reduction of a corresponding nitro or azo compound, which are typically prepared from a naphthol precursor. A common and well-documented strategy for a related isomer, 1-amino-2-naphthol hydrochloride, involves the coupling of β-naphthol with a diazonium salt to form an azo dye, followed by reductive cleavage of the azo bond. This general approach is adaptable for the synthesis of other aminonaphthol isomers.

Caption: General synthetic workflow for aminonaphthols.

Representative Synthetic Protocol (Adapted from the synthesis of 1-Amino-2-naphthol hydrochloride)

This protocol is based on a well-established procedure for a related isomer and illustrates the key chemical transformations.[6]

Step 1: Preparation of the Azo Dye Intermediate

-

In a suitable reaction vessel, dissolve 72 g (0.5 mole) of β-naphthol in a warm solution of 110 g (2.75 moles) of sodium hydroxide in 600 mL of water.[6]

-

Cool the solution to approximately 5 °C using an ice bath.[6]

-

Separately, prepare a suspension of the diazonium salt of sulfanilic acid.

-

Slowly add the diazonium salt suspension to the cold β-naphthol solution with stirring. An azo dye will precipitate.[6]

-

Allow the mixture to stand for one hour to ensure complete coupling.[6]

Step 2: Reductive Cleavage of the Azo Dye

-

Heat the suspension of the azo dye to 45-50 °C. The material should dissolve.[6]

-

In a separate flask, prepare a solution of 125 g of sodium hydrosulfite (Na₂S₂O₄) in 500 mL of water and warm to 50 °C.[6]

-

Add the warm sodium hydrosulfite solution to the dissolved azo dye. The color of the solution should change as the azo bond is cleaved.

-

Heat the reaction mixture to a gentle boil for 5 minutes to ensure the reduction is complete.

Step 3: Isolation and Purification of 7-Amino-2-naphthol Hydrochloride

-

To the hot reaction mixture, add 250 mL of concentrated hydrochloric acid.[6]

-

Allow the mixture to stand and cool, promoting the precipitation of the aminonaphthol hydrochloride.[6]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[6]

-

Wash the collected solid with portions of 20% hydrochloric acid and then with ether to remove impurities.[6]

-

Dry the product in air or in a vacuum oven at a low temperature.

Purification: For higher purity, the crude hydrochloride salt can be recrystallized. A typical procedure involves dissolving the material in hot water containing a small amount of stannous chloride (to prevent oxidation), filtering the hot solution to remove insoluble impurities, and then adding concentrated hydrochloric acid to the filtrate and cooling to induce crystallization.[6]

Spectroscopic and Analytical Characterization

| Technique | Expected Characteristic Signals |

| ¹H NMR | Aromatic protons (6H) in the region of δ 7.0-8.0 ppm, showing complex splitting patterns (multiplets, doublets, triplets). Signals for the -OH and -NH₃⁺ protons may be broad and their chemical shifts can be concentration and solvent dependent. |

| ¹³C NMR | Signals for ten distinct carbon atoms. Aromatic carbons typically appear in the δ 110-160 ppm range. The carbon bearing the hydroxyl group will be downfield (e.g., ~155 ppm), and the carbon attached to the amino group will also be significantly shifted. |

| IR Spectroscopy | Broad absorption band in the 3200-3500 cm⁻¹ region corresponding to O-H and N-H stretching. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. Aromatic C=C stretching bands in the 1500-1650 cm⁻¹ region. C-O and C-N stretching bands in the fingerprint region (1000-1300 cm⁻¹). |

| Mass Spectrometry | The mass spectrum of the free base (after loss of HCl) would be expected to show a molecular ion peak (M⁺) at m/z = 159. Common fragmentation patterns for naphthols include the loss of CO (m/z = 131) and other characteristic fragments. |

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of 7-Amino-2-naphthol hydrochloride and for monitoring the progress of reactions in which it is a reactant or product. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (like acetonitrile or methanol), with UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., ~280 nm).

Applications in Chemical Synthesis and Drug Development

The utility of 7-Amino-2-naphthol hydrochloride stems from the reactivity of its amino and hydroxyl groups, which can be selectively functionalized to build more complex molecular architectures.

Role as a Chemical Intermediate:

-

Dye Synthesis: Aminonaphthols are classical building blocks for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to generate a wide range of colors.

-

Pharmaceutical Synthesis: The naphthalene scaffold is present in numerous bioactive molecules. 7-Amino-2-naphthol hydrochloride serves as a versatile starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] Naphthol derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.

Caption: Synthetic utility of 7-Amino-2-naphthol hydrochloride.

Use in the Synthesis of Bioactive Molecules: The aminonaphthol moiety can be found in or used to synthesize compounds with potential therapeutic applications. For instance, it is a key component in the Betti reaction, a multicomponent reaction between a naphthol, an aldehyde, and an amine (or ammonia) to form aminobenzylnaphthols. These "Betti bases" and their derivatives have been explored for various biological activities. While specific drugs derived directly from 7-Amino-2-naphthol are not prominently documented, the broader class of naphthol-based compounds includes marketed drugs, highlighting the importance of this chemical scaffold in medicinal chemistry.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is crucial to emphasize the importance of safe handling procedures. The GHS hazard information for the closely related 1-amino-2-naphthol hydrochloride suggests that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] It is also suspected of causing genetic defects.[2] Similar precautions should be taken with 7-Amino-2-naphthol hydrochloride.

GHS Hazard Information (Inferred):

-

Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

-

Signal Word: Warning

-

Hazard Statements:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemicals.

Conclusion

7-Amino-2-naphthol hydrochloride is a valuable and versatile chemical intermediate with significant applications in the synthesis of dyes and as a building block for complex organic molecules in pharmaceutical research. Its utility is derived from the distinct reactivity of the amino and hydroxyl groups on the rigid naphthalene framework. A thorough understanding of its chemical and physical properties, synthetic routes, and analytical characteristics is essential for its effective and safe use in research and development. While some specific experimental data for this particular isomer's hydrochloride salt are not widely published, a robust understanding of its chemistry can be established from the extensive literature on related aminonaphthols. This guide provides the foundational knowledge necessary for scientists and researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

-

Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0719 - 2-NAPHTHOL. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Naphthol, 1-amino-, hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 7-Amino-2-naphthalenol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthol. Retrieved from [Link]

-

YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(α-aminoalkyl)-2-naphthols. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. Retrieved from [Link]

Sources

- 1. 7-Amino-2-naphthalenol | C10H9NO | CID 66732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-7-naphthol | CymitQuimica [cymitquimica.com]

- 4. 7-amino-2-naphthol | 93-36-7 [chemicalbook.com]

- 5. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. agrochemx.com [agrochemx.com]

Technical Guide: 7-Amino-2-naphthol Hydrochloride

Molecular Characterization, Synthesis, and Application in Drug Development

Executive Summary

7-Amino-2-naphthol hydrochloride (CAS: 51761-16-1) is a critical naphthalene derivative serving as a bifunctional scaffold in medicinal chemistry and dye synthesis.[1][2] With a molecular weight of 195.65 g/mol , it is distinguished by its amphoteric nature—possessing both an electron-donating amine and an electron-rich hydroxyl group.[1]

This guide addresses the precise physicochemical profiling, synthesis stabilization, and quality control of this compound. Unlike its free base form (MW: 159.19 g/mol ), the hydrochloride salt is engineered for enhanced aqueous solubility and resistance to oxidative degradation, making it the preferred form for biological assays and pharmaceutical intermediate handling.[1][2]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1][2]

Molecular Weight Breakdown

The precise molecular weight is critical for stoichiometric calculations in combinatorial chemistry and stock solution preparation.[1][2]

| Component | Formula | Contribution ( g/mol ) |

| 7-Amino-2-naphthol (Free Base) | 159.19 | |

| Hydrochloric Acid | 36.46 | |

| Total Salt (Anhydrous) | 195.65 |

Key Chemical Identifiers

Researchers must distinguish the 7-amino isomer from the more common 1-amino or 8-amino variants, as their electronic properties and reactivity profiles differ significantly.[1][2]

-

Appearance: Grey to light brown powder (darkens upon oxidation).[1][2]

-

Solubility: Soluble in water, ethanol, and DMSO; sparingly soluble in non-polar organic solvents.[1][2]

Part 2: Synthesis & Stabilization Logic[1][2]

The Stability Challenge

Aminonaphthols are prone to rapid oxidation in air, forming quinone-imines which manifest as a dark red/brown discoloration.[1][2] Converting the free amine to the hydrochloride salt protonates the amine group (

Synthesis Pathway (Bucherer-Type & Salt Formation)

The most robust industrial route involves the Bucherer reaction starting from 2,7-dihydroxynaphthalene, followed by immediate acidification.[1][2]

Figure 1: Synthesis pathway transforming the diol precursor to the stable hydrochloride salt.[1][2]

Laboratory Protocol: Salt Formation from Free Base

If starting with commercial free base (CAS 93-36-7) that has oxidized, follow this purification and salting protocol:

-

Dissolution: Dissolve 10g of crude 7-amino-2-naphthol in 100 mL of degassed Ethanol/EtOAc (1:1) under

atmosphere.[1][2] -

Filtration: Filter rapidly to remove insoluble oxidation byproducts.[1][2]

-

Acidification: Dropwise addition of 4M HCl in Dioxane (1.1 equivalents) at 0°C.

-

Precipitation: The HCl salt will precipitate as a white/off-white solid.[1][2]

-

Washing: Wash the filter cake with cold diethyl ether to remove residual organic impurities.[1][2]

-

Drying: Vacuum dry over

to remove trace moisture.[1][2]

Part 3: Quality Control & Self-Validating Analytical Workflow

To ensure the material is suitable for drug development (e.g., as a scaffold for antifungal agents), strict purity criteria must be met.[1][2]

Purity Specifications

Analytical Logic Tree

Use the following workflow to validate the compound identity and purity.

Figure 2: Quality Control decision matrix for validating salt stoichiometry and purity.

Part 4: Applications in Drug Development & Diagnostics[1][2]

Pharmacophore Scaffold

The 2,7-substitution pattern of the naphthalene ring is privileged in medicinal chemistry.[1][2]

-

Mechanism: The 7-amino group serves as an attachment point for amide coupling (e.g., to amino acids), while the 2-hydroxyl group can participate in hydrogen bonding within enzyme active sites.[1][2]

-

Therapeutic Area: Used in the synthesis of antifungal agents where the naphthalene core mimics hydrophobic residues in fungal cell walls.[1][2]

Fluorescent Probes

7-Amino-2-naphthol derivatives exhibit environment-sensitive fluorescence (solvatochromism).[1][2]

-

Excitation/Emission: Typically excites at ~340 nm and emits at ~450 nm (blue region).[1][2]

-

Bio-assay Use: The HCl salt is water-soluble, allowing it to be used as a pH-sensitive probe or a substrate for amidase enzymes (releasing the fluorescent free amine upon cleavage).[1][2]

Part 5: Handling & Safety (SDS Summary)

-

Storage: Store at -20°C under Argon. Hygroscopic.

-

PPE: Wear nitrile gloves and P95 respirator.[1][2] The compound is a skin and eye irritant (H315, H319).[1][2]

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1][2]

References

-

PubChem. (2025).[1][2] 7-Amino-2-naphthalenol hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link]

-

ChemUniverse. (n.d.).[1][2] Product Specification: 7-Amino-2-naphthol Hydrochloride. [Link][1][2][3]

-

Organic Syntheses. (1941).[1][2][5] General methods for Aminonaphthol synthesis (Coll.[1][2][5] Vol. 1). [Link][1][2]

Sources

- 1. 7-Amino-2-naphthalenol | C10H9NO | CID 66732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-AMINO-2-NAPHTHOL HYDROCHLORIDE [P95396] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. 93-36-7・7-Amino-2-naphthol hydrochloride・7-Amino-2-naphthol hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

7-Amino-2-naphthol Hydrochloride: Solubility & Stability in DMSO

This technical guide details the solubility, handling, and application of 7-Amino-2-naphthol hydrochloride (CAS 51761-16-1 for the HCl salt; CAS 93-36-7 for the free base).

Executive Summary

7-Amino-2-naphthol hydrochloride is a bifunctional naphthalene derivative widely used as a precursor in dye synthesis and as a scaffold for fluorescent probes. While the hydrochloride salt form confers improved stability against oxidation compared to its free base, it complicates solubility in standard organic solvents.

Dimethyl Sulfoxide (DMSO) is the preferred solvent for this compound due to its high dielectric constant and ability to solvate both the aromatic naphthalene core and the ionic hydrochloride moiety. However, solutions are prone to rapid oxidative degradation (darkening) if not handled under controlled conditions. This guide provides a validated protocol for solubilization, storage, and handling to ensure experimental reproducibility.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to mastering its solubility.

| Property | Data | Technical Implication |

| Chemical Formula | Salt form increases polarity but reduces solubility in non-polar organics (e.g., DCM, Hexane). | |

| Molecular Weight | ~195.65 g/mol | Moderate MW allows for high molar concentrations if solvation energy is sufficient. |

| Appearance | Beige to Dark Purple/Blue | Critical: Pure material is light beige. Dark color indicates oxidation (quinone formation). |

| Solubility (Water) | Moderate | Soluble, but hydrolysis can accelerate oxidation at neutral pH. |

| Solubility (DMSO) | High | DMSO disrupts the ionic crystal lattice effectively. |

| pKa | ~9.7 (OH), ~4.0 ( | The protonated amine ( |

Solubility Dynamics in DMSO

The Solvation Mechanism

Dissolving the hydrochloride salt in DMSO involves two competing energetic processes:

-

Lattice Disruption: Breaking the ionic bonds between the protonated amine (

) and the chloride counter-ion ( -

Solvation: DMSO, acting as a Lewis base (sulfoxide oxygen), coordinates with the cationic ammonium group, while its methyl groups stabilize the hydrophobic naphthalene ring via van der Waals interactions.

Empirical Solubility Thresholds

While batch-specific variations exist, the following thresholds are standard for research-grade materials:

-

Conservative Stock: 10 mM (~2 mg/mL) — Recommended for long-term stability.

-

Working Limit: 50–100 mM (~10–20 mg/mL) — Requires sonication; use immediately.

-

Saturation Point: >150 mM — Not recommended due to potential for micro-precipitation upon freezing.

Experimental Protocol: Preparation of Stock Solution

Materials Required

-

Compound: 7-Amino-2-naphthol hydrochloride (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMSO (≥99.9%, treated with molecular sieves).

-

Equipment: Amber glass vial (silanized preferred), vortex mixer, ultrasonic bath.

-

Atmosphere: Argon or Nitrogen gas line.

Step-by-Step Workflow

-

Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation (water accelerates oxidation).

-

Weighing: Weigh the target mass into an amber vial.

-

Calculation: For 1 mL of 50 mM stock, weigh 9.8 mg .

-

-

Solvent Addition: Add anhydrous DMSO to the vial.

-

Technique: Direct the stream against the glass wall to wash down powder.

-

-

Dissolution:

-

Vortex for 30 seconds.

-

If particles persist, Sonicate at 35–40 kHz for 60–120 seconds. Do not heat above 40°C.

-

-

Inspection: Hold the vial against a light source. The solution should be clear. A dark brown/black color indicates significant impurity or degradation.

-

Inert Gas Purge: Gently blow Argon/Nitrogen over the headspace for 10 seconds and cap tightly.

Visualization: Solubilization Workflow

Caption: Logical workflow for preparing stable stock solutions, emphasizing moisture control and visual validation.

Stability & Troubleshooting

The Oxidation Challenge

Amino-naphthols are electron-rich systems prone to auto-oxidation, forming quinone-imines. This is visually signaled by a shift from Beige/Pink

| Symptom | Cause | Corrective Action |

| Rapid Darkening | Oxidation via dissolved oxygen or high pH. | Use degassed DMSO; purge storage vials with Argon. Keep acidic (do not add base until reaction start). |

| Precipitation | Saturation or "Salting out" by water. | Ensure DMSO is anhydrous. If diluting into aqueous buffer, keep DMSO < 10% v/v. |

| Incomplete Dissolution | Old/Polymerized sample. | Filter through 0.2 µm PTFE filter. Determine actual concentration via UV-Vis if critical. |

Handling the "HCl" Factor

The hydrochloride salt is acidic.

-

For Synthesis: If your reaction requires a nucleophilic amine, you must add a non-nucleophilic base (e.g., DIPEA, Triethylamine) after dissolving the salt in DMSO.

-

Ratio: 1.1 equivalents of Base per 1 equivalent of Salt.

-

Note: Adding base may cause a transient color change or slight precipitation of the free base if the concentration is very high.

-

Applications & References

Key Applications

-

Fluorescent Probes: Used as a scaffold for ratiometric sensing due to the excited-state intramolecular proton transfer (ESIPT) capabilities of naphthol derivatives.

-

Dye Synthesis: Coupling component in azo-dye production.

-

Enzyme Substrates: Precursor for fluorogenic protease substrates.

References

-

PubChem. 7-Amino-2-naphthalenol hydrochloride Compound Summary. National Library of Medicine. Link

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Technical Bulletin describing DMSO solubility profiles for organic salts).[1] Link

-

ChemicalBook. 7-Amino-2-naphthol Properties and Safety.Link

-

Fisher Scientific. Safety Data Sheet: 7-Amino-2-naphthol hydrochloride.Link(Note: Search CAS 51761-16-1 for specific vendor SDS).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

An In-Depth Technical Guide to the UV-Vis Spectrum of 7-Amino-2-naphthol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 7-Amino-2-naphthol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular basis of the compound's electronic transitions, predicts its spectral characteristics based on foundational chromophore-auxochrome principles, and presents a detailed, self-validating protocol for its accurate spectral acquisition. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for the characterization and application of this important chemical intermediate.

Introduction

Chemical Identity and Significance

7-Amino-2-naphthol hydrochloride (CAS: 51761-16-1) is the salt form of 7-Amino-2-naphthol (CAS: 93-36-7), a substituted naphthalene derivative.[1] Its structure features a naphthalene core, which acts as the primary chromophore, functionalized with both a hydroxyl (-OH) and an amino (-NH2) group. In the hydrochloride form, the basic amino group is protonated to form an ammonium (-NH3+) salt. This bifunctional aromatic scaffold makes it a valuable intermediate in the synthesis of more complex molecules, particularly fluorescent dyes, optical brighteners, and pH indicators.[2] Understanding its UV-Vis spectroscopic profile is critical for quality control, reaction monitoring, and the development of novel sensor technologies.

Fundamentals of UV-Vis Spectroscopy for Aromatic Systems

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum.[3] For aromatic molecules like 7-Amino-2-naphthol, this absorption corresponds to the energy required to promote electrons from a lower-energy bonding or non-bonding molecular orbital (the HOMO, or Highest Occupied Molecular Orbital) to a higher-energy anti-bonding orbital (the LUMO, or Lowest Unoccupied Molecular Orbital).[4] The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are intrinsically linked to the molecule's electronic structure.[5]

Molecular Basis of UV-Vis Absorption

The UV-Vis spectrum of 7-Amino-2-naphthol hydrochloride is primarily determined by the interplay between its naphthalene core and its functional substituents.

The Naphthalene Chromophore and π→π* Transitions

The fused aromatic rings of the naphthalene core constitute a large, conjugated π-electron system. This extended conjugation lowers the energy gap between the HOMO and LUMO, allowing for the absorption of UV radiation to induce π→π* electronic transitions.[3] Unsubstituted naphthalene exhibits strong absorption bands, and the presence of substituents modifies the energy levels of the molecular orbitals, causing predictable shifts in the λmax.[6]

The Influence of Auxochromic Groups: -OH and -NH3+

An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of absorption.

-

Hydroxyl (-OH) Group: The hydroxyl group acts as a powerful auxochrome. The non-bonding electron pairs on the oxygen atom can be delocalized into the aromatic π-system, extending conjugation. This effect typically results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity) compared to the unsubstituted naphthalene core.[4]

-

Ammonium (-NH3+) Group: In the hydrochloride salt, the amino group is protonated. Unlike a free amino group (-NH2), whose lone pair can participate in resonance, the protonated -NH3+ group has no available lone pair. Consequently, it acts as an electron-withdrawing group through an inductive effect and cannot extend the π-conjugation. This effectively isolates the nitrogen from the aromatic system, leading to a spectrum that more closely resembles a hydroxyl-substituted naphthalene than an amino-substituted one. This results in a hypsochromic shift (a shift to a shorter wavelength) compared to the free base, 7-Amino-2-naphthol.

The Critical Role of pH

The pH of the solution is the most critical experimental parameter governing the UV-Vis spectrum of this compound.

-

Acidic Conditions (pH < 4): The amino group is fully protonated (-NH3+), and the hydroxyl group is in its neutral form (-OH). The spectrum observed under these conditions is that of the hydrochloride salt.

-

Neutral to Slightly Basic Conditions (pH 7-9): The amino group deprotonates to its free base form (-NH2). The lone pair on the nitrogen can now participate in resonance with the aromatic ring, causing a significant bathochromic shift and hyperchromic effect.

-

Strongly Basic Conditions (pH > 10): The phenolic hydroxyl group deprotonates to form a phenoxide ion (-O-). This introduces a negative charge and an even more powerful electron-donating group, leading to a further, pronounced bathochromic shift.

Because the hydrochloride form is the subject of this guide, it is essential to perform spectral analysis in a sufficiently acidic solvent to ensure the amino group remains protonated and the molecule is stable in its intended form.

Predicted Spectral Characteristics and Data

For comparison, the λmax values for 2-naphthol in water are approximately 274 nm and 322 nm.[7][8] The addition of the non-conjugating -NH3+ group is expected to cause only minor shifts from these positions. Therefore, the spectrum of 7-Amino-2-naphthol hydrochloride in an acidic aqueous solution is predicted to exhibit two main absorption bands.

Data Presentation: Predicted Spectral Data

| Parameter | Predicted Value | Electronic Transition | Structural Origin |

| λmax 1 | ~275 nm | π→π | 1L a band of the substituted naphthalene ring system |

| λmax 2 | ~325 nm | π→π | 1L b band, highly influenced by the -OH auxochrome |

Note: These are predicted values based on spectral data from analogous compounds. Molar absorptivity (ε) values would need to be determined experimentally using the protocol below.

Mandatory Visualization: Structure-Absorption Relationship

Caption: Fig 1. Origin of UV Absorption Bands.

A Self-Validating Protocol for UV-Vis Spectral Acquisition

This protocol is designed to be self-validating, ensuring data accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the methodology.

Instrumentation and Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 450 nm.

-

Cuvettes: A matched pair of 1.00 cm path length quartz cuvettes.

-

Analyte: 7-Amino-2-naphthol hydrochloride, ≥97% purity.

-

Solvent: 0.01 M Hydrochloric Acid (HCl) in HPLC-grade methanol or deionized water.

-

Equipment: Calibrated analytical balance, Class A volumetric flasks, and micropipettes.

Experimental Protocol: Step-by-Step Methodology

Step 1: Solvent Preparation (The "Why")

-

Action: Prepare a 0.01 M HCl solution by diluting concentrated HCl in either HPLC-grade methanol or deionized water.

-

Causality: An acidic solvent is mandatory to ensure the amino group remains fully protonated as -NH3+. This prevents pH-induced spectral shifts and stabilizes the compound, which can be prone to oxidation in its free base form. Methanol and water are suitable polar solvents that are transparent in the near-UV region.

Step 2: Stock Solution Preparation (The "Why")

-

Action: Accurately weigh approximately 10.0 mg of 7-Amino-2-naphthol hydrochloride and record the mass precisely. Transfer it quantitatively to a 100.0 mL volumetric flask. Dissolve and dilute to the mark with the 0.01 M HCl solvent. This creates a stock solution of ~100 µg/mL.

-

Causality: Preparing a concentrated stock solution minimizes weighing errors. Quantitative transfer is crucial for accurate concentration calculations, which are required for determining molar absorptivity.

Step 3: Working Solution Preparation (The "Why")

-

Action: Prepare a working solution by diluting the stock solution. For example, transfer 5.00 mL of the stock solution into a 50.0 mL volumetric flask and dilute to the mark with the 0.01 M HCl solvent. This yields a concentration of ~10 µg/mL.

-

Causality: The ideal absorbance range for maximum accuracy is 0.2 to 0.8. This dilution step targets a concentration likely to fall within this optimal range, preventing signal saturation (too high) or poor signal-to-noise (too low).

Step 4: Spectrometer Setup and Blanking (The "Why")

-

Action: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the scan range from 450 nm down to 200 nm. Fill both the sample and reference cuvettes with the 0.01 M HCl solvent and run a baseline correction (autozero).

-

Causality: Lamp stabilization is critical for a steady baseline. A baseline correction electronically subtracts any absorbance from the solvent and the cuvettes themselves, ensuring the final spectrum is solely due to the analyte.

Step 5: Sample Measurement (The "Why")

-

Action: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum.

-

Causality: Rinsing the cuvette with the sample solution prevents dilution errors from any residual solvent left after the blanking step.

Step 6: Data Analysis (The "Why")

-

Action: Identify the wavelengths of maximum absorbance (λmax). Record the absorbance value at each λmax. If the absorbance is outside the 0.2-0.8 range, prepare a more or less concentrated working solution and repeat the measurement.

-

Causality: Confirming the absorbance is within the linear range of the Beer-Lambert law is a key validation step. The λmax values are the primary qualitative identifiers for the compound under these specific conditions.

Mandatory Visualization: Experimental Workflow

Caption: Fig 2. UV-Vis Spectral Acquisition Workflow.

Conclusion

The UV-Vis spectrum of 7-Amino-2-naphthol hydrochloride is governed by the π→π* transitions of the naphthalene chromophore, modulated by the electronic effects of the hydroxyl and protonated amino auxochromes. In an acidic medium, it is predicted to exhibit two primary absorption maxima around 275 nm and 325 nm. The precise characterization of this spectrum is highly dependent on pH control, necessitating the use of an acidic solvent to ensure the analysis of the correct molecular species. The robust protocol detailed herein provides a reliable framework for researchers to obtain accurate and reproducible spectral data, facilitating its use in synthetic chemistry, quality assurance, and the development of advanced materials.

References

-

MySkinRecipes. 7-Aminonaphthalen-2-ol hydrochloride. [Online] Available at: [Link]

-

Mas Rosemal Hakim Mas Haris et al. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. Der Pharmacia Lettre, 8(2):205-213. [Online] Available at: [Link]

-

ResearchGate. Selected λmax of 1 and 2-naphthols in water. [Online] Available at: [Link]

-

Reusch, W. UV-Visible Spectroscopy. [Online] Michigan State University Department of Chemistry. Available at: [Link]

-

Prahl, S. Naphthalene. [Online] Oregon Medical Laser Center. Available at: [Link]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Online] Available at: [Link]

-

Al-Ahmary, K. M., Al-Hussain, S. A., & Al-Amri, A. M. (2015). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. Journal of Chemistry. [Online] Available at: [Link]

-

3ASenrise. 7-Aminonaphthalen-2-ol hydrochloride, 97%. [Online] Available at: [Link]

-

PubChem. 1-Naphthylamine. [Online] National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 7-Amino-2-naphthalenol. [Online] National Center for Biotechnology Information. Available at: [Link]

-

Lindsey, J. S., & Taniguchi, M. 2-Aminonaphthalene. [Online] PhotochemCAD. Available at: [Link]

-

Eltaboni, F., Abdelsalam, M., & Baaiu, B. S. (2022). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. Sebha University Journal of Basic and Applied Sciences. [Online] Available at: [Link]

-

Chemistry LibreTexts. UV-Visible Spectroscopy. [Online] Available at: [Link]

-

Malik, N. Paracetamol λmax and Absorptivity Coefficient. [Online] Scribd. Available at: [Link]

-

Yildiz, M., Okutan, M., & Yelken, G. (2020). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence. [Online] Available at: [Link]

-

ResearchGate. UV-Visible absorption spectrum of dye β-naphthol. [Online] Available at: [Link]

-

ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol (1N), and 2-naphthol (2N). [Online] Available at: [Link]

-

NIST. 2-Naphthalenol. [Online] NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 7-Amino-2-naphthalenol | C10H9NO | CID 66732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Aminonaphthalen-2-ol hydrochloride [myskinrecipes.com]

- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

An In-depth Technical Guide to the pKa Determination of 7-Amino-2-naphthol Hydrochloride

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a molecule at a given pH.[1] For drug development professionals, an accurate understanding of a compound's pKa is not merely an academic exercise; it is a cornerstone of rational drug design and formulation. The ionization state of an active pharmaceutical ingredient (API) profoundly influences its solubility, permeability across biological membranes, protein binding, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[2][3] Consequently, the precise determination of pKa is a mandatory step in the physicochemical characterization of any new chemical entity.

This guide provides a detailed technical framework for the determination of the pKa values of 7-Amino-2-naphthol hydrochloride. This molecule presents an interesting case as it possesses two distinct ionizable centers: a basic amino group and an acidic hydroxyl group. This dual nature necessitates a robust analytical strategy to resolve both pKa values accurately. We will explore the underlying principles of two gold-standard analytical techniques, potentiometric titration and UV-Vis spectrophotometry, providing field-proven protocols and explaining the causality behind critical experimental choices.

Physicochemical Profile: 7-Amino-2-naphthol Hydrochloride

7-Amino-2-naphthol hydrochloride is an aromatic organic compound. Its structure is characterized by a naphthalene core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.

-

Chemical Structure:

-

IUPAC Name: 7-aminonaphthalen-2-ol hydrochloride

-

Molecular Formula: C₁₀H₁₀ClNO

-

Molecular Weight: 195.65 g/mol (for the hydrochloride salt)

-

-

Ionizable Groups:

-

Amino Group (-NH₂): This group is basic and will be protonated at low pH (as -NH₃⁺). The pKa value associated with this group (pKa₁) will describe the equilibrium between the protonated cationic form and the neutral form.

-

Hydroxyl Group (-OH): This phenolic hydroxyl group is acidic and will lose a proton at high pH to form a phenolate anion (-O⁻). The pKa value for this group (pKa₂) will describe the equilibrium between the neutral form and the anionic form.

-

The presence of these two groups means the molecule can exist in cationic, neutral (zwitterionic), and anionic forms depending on the pH of the solution. Accurately determining pKa₁ and pKa₂ is therefore essential to predict its behavior in physiological environments, which range from the acidic stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.4).

Method 1: Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination due to its simplicity and cost-effectiveness.[4][5] The technique involves monitoring pH changes in a solution of the analyte upon the incremental addition of a standardized titrant (a strong acid or base). The pKa is determined from the inflection point of the resulting titration curve.

Causality & Experimental Choices

This method is chosen for its directness; it measures the fundamental property (pH change) related to proton donation and acceptance. For a molecule like 7-Amino-2-naphthol with two distinct pKa values, a biphasic titration curve is expected, allowing for the determination of both constants from a single experiment.

-

Choice of Titrant: A strong base (e.g., NaOH) is used to titrate the acidic form of the compound to determine both pKa values sequentially.

-

Inert Atmosphere: Purging the solution with nitrogen is critical to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly basic or acidic groups by distorting the titration curve.[6]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration of the solution.[6] This ensures that the determined pKa is a true thermodynamic constant under the specified conditions.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Solution Preparation:

-

Accurately weigh and dissolve 7-Amino-2-naphthol hydrochloride in a solution of 0.15 M potassium chloride (KCl) to achieve a final concentration of approximately 1 mM.[6]

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a thermostatted titration vessel.[6]

-

Begin stirring the solution gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

-

Acidify the solution to approximately pH 2 with 0.1 M HCl to ensure the amino group is fully protonated.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂.[6]

-

-

Titration Procedure:

-

Titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.02 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12 to ensure the deprotonation of the hydroxyl group is complete.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration data.[7]

-

The equivalence points (Vₑ₁ and Vₑ₂) are identified as the peaks in the first derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points:

-

pKa₁ = pH at Vₑ₁ / 2

-

pKa₂ = pH at (Vₑ₁ + (Vₑ₂ - Vₑ₁)/2)

-

-

Method 2: UV-Vis Spectrophotometry

This method leverages the change in the electronic structure of a molecule upon ionization, which results in a change in its UV-Vis absorbance spectrum. A requirement for this technique is the presence of a chromophore near the ionization site.[4] The naphthalene ring system in 7-Amino-2-naphthol serves as an excellent chromophore, making this method highly suitable.

Causality & Experimental Choices

UV-Vis spectrophotometry is an ideal orthogonal technique to potentiometry. It is exceptionally sensitive, requiring only microliters of sample, and is less affected by impurities that lack a chromophore.[8] It is also particularly useful for compounds with low aqueous solubility.

-

Choice of Buffers: A series of buffers covering a wide pH range (e.g., 2 to 12) is required. It is crucial to use "universal" buffer systems (e.g., a mixture of citrate, phosphate, and borate) or select buffers that do not interact with the analyte or absorb in the same UV region.

-

Wavelength Selection: The analysis is performed at wavelengths where the difference in absorbance between the ionized and unionized species is maximal, ensuring the greatest sensitivity.

-

Isosbestic Point: The presence of an isosbestic point—a wavelength at which the molar absorptivity of two species in equilibrium is the same—provides strong evidence of a clean, two-component equilibrium, acting as an internal validation of the experiment.[9]

Experimental Workflow: Spectrophotometric pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Step-by-Step Protocol

-

Wavelength Selection:

-

Prepare two solutions of 7-Amino-2-naphthol at the same concentration (~0.05 mM): one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13).

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

-

Identify the wavelengths of maximum absorbance (λmax) that show the largest difference between the acidic and basic forms.

-

-

Sample Preparation:

-

Prepare a series of at least 10 buffer solutions covering the desired pH range (e.g., from pH 2 to 12 in ~1 pH unit increments).

-

Prepare a set of test solutions by adding a small, constant volume of a concentrated analyte stock solution to a constant, larger volume of each buffer solution. Ensure the final analyte concentration is identical in all samples.

-

-

Absorbance Measurement:

-

Using a calibrated spectrophotometer, measure the absorbance of each buffered solution at the pre-determined analytical wavelengths.[10] Use the corresponding buffer as the blank for each measurement.

-

-

Data Analysis:

-

Plot absorbance versus pH for each selected wavelength.

-

The data should form one or two sigmoidal curves. The pH at the inflection point of each curve corresponds to a pKa value.

-

The pKa can be calculated using the following equation and non-linear regression analysis: A = (A_I + A_U * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) Where:

-

A is the observed absorbance at a given pH.

-

A_I is the absorbance of the fully ionized species.

-

A_U is the absorbance of the unionized species.

-

-

Data Summary and Interpretation

The experimental data from both methods should be compiled for comparison and validation.

Table 1: Determined pKa Values for 7-Amino-2-naphthol

| Ionizable Group | Analytical Method | Expected pKa Range | Determined pKa (Hypothetical Value) |

| Amino Group (-NH₃⁺) | Potentiometric Titration | 3.5 - 5.0 | 4.35 ± 0.05 |

| Amino Group (-NH₃⁺) | UV-Vis Spectrophotometry | 3.5 - 5.0 | 4.31 ± 0.03 |

| Hydroxyl Group (-OH) | Potentiometric Titration | 9.0 - 10.0 | 9.48 ± 0.06 |

| Hydroxyl Group (-OH) | UV-Vis Spectrophotometry | 9.0 - 10.0 | 9.51 ± 0.04 |

-

Interpretation of pKa₁ (~4.3): This value corresponds to the equilibrium between the protonated amino group (cationic form) and the neutral amino group. Below this pH, the molecule will predominantly carry a positive charge. This is critical for predicting its solubility and behavior in the acidic environment of the stomach.

-

Interpretation of pKa₂ (~9.5): This value is for the dissociation of the phenolic hydroxyl group. Above this pH, the molecule will predominantly carry a negative charge. This pKa is similar to that of 2-naphthol itself (pKa ≈ 9.5).[11] This value is vital for understanding its behavior in the intestinal tract and blood plasma (pH ~7.4), where the hydroxyl group will be almost entirely in its neutral, protonated form.

Conclusion: A Self-Validating Approach to Physicochemical Characterization

The accurate determination of the pKa values for 7-Amino-2-naphthol hydrochloride is indispensable for its development as a potential pharmaceutical agent.[12] This guide has detailed two robust, orthogonal methods—potentiometric titration and UV-Vis spectrophotometry—that provide a comprehensive and self-validating system for this critical analysis. Potentiometry offers a direct measurement of proton exchange, while spectrophotometry provides a highly sensitive, complementary view based on electronic transitions. The close agreement of results from these two distinct methodologies imparts a high degree of confidence in the determined pKa values.

By understanding the causality behind experimental choices, such as maintaining constant ionic strength and employing an inert atmosphere, researchers can ensure the generation of trustworthy and reproducible data. This rigorous physicochemical characterization is a foundational pillar supporting the successful progression of drug candidates from the laboratory to the clinic.[2]

References

- Frank, C. (n.d.). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle. University of California, Santa Cruz.

-

Gluck, S. J., & Cleveland, J. A. Jr. (1996). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A, 745(1-2), 103-110. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

-

Orgován, G., et al. (2014). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 82(4), 747–773. Retrieved from [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Al-Ghanayem, A. A., & El-Sayed, M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 1-15. Retrieved from [Link]

-

Canário, A., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In: Reedijk, J. (Ed.), Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66732, 7-Amino-2-naphthalenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]

-

Pharma Growth Hub. (2021, August 17). Measurement of pKa by Potentiometry. YouTube. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

-

Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

-

Vidal Salgado, L. E., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. The Journal of Physical Chemistry A, 118(1), 1-7. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. scispace.com [scispace.com]

- 8. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Discovery and history of 7-Amino-2-naphthol

From Coal Tar to Fluorescence: A Century of Chemical Evolution

Executive Summary

7-Amino-2-naphthol (CAS 118-46-7), also designated as 7-amino-2-naphthalenol or 1-amino-7-naphthol depending on ring numbering conventions, represents a critical junction in aromatic chemistry. Historically pivotal as a coupling component for azo dyes in the late 19th and early 20th centuries, it has evolved into a high-value scaffold for modern fluorescent probes and bio-imaging agents. This guide details the molecule's genesis via the Bucherer reaction, provides a validated synthetic protocol, and explores its renaissance in detecting metal ions (

Historical Genesis: The Bucherer Paradigm

The discovery of 7-amino-2-naphthol is inextricably linked to the industrial race for synthetic dyes in the late 1800s. While naphthols were readily available from coal tar distillation, the selective introduction of amine groups was chemically arduous until the breakthrough by Hans Theodor Bucherer.

-

The Pre-1900 Landscape: Early synthesis relied on the reduction of nitronaphthols, a dangerous and low-yield process.

-

The Breakthrough (1904): German chemist Hans Theodor Bucherer (and independently Robert Lepetit) discovered that naphthols could be reversibly converted to naphthylamines using ammonia and sulfite at elevated temperatures. This reaction, now known as the Bucherer Reaction , allowed for the efficient, large-scale production of 7-amino-2-naphthol from 2,7-dihydroxynaphthalene.

The molecule became a staple "dye intermediate," serving as the nucleophilic coupling partner in the synthesis of azo dyes (e.g., Cyanol derivatives), providing deep hues due to the extended conjugation of the naphthalene system.

Chemical Architecture & Mechanism

The synthesis of 7-amino-2-naphthol relies on the selective mono-amination of 2,7-dihydroxynaphthalene. This selectivity is achieved because the second hydroxyl group is deactivated once the first amine is introduced, preventing diamination under controlled conditions.

3.1 The Bucherer Mechanism

The reaction is not a simple nucleophilic aromatic substitution (

Key Mechanistic Steps:

-

Tautomerization: The naphthol ring tautomerizes to a keto-form (tetralone) facilitated by bisulfite addition.

-

Addition: Bisulfite adds to the double bond, forming a stable tetralone sulfonate.

-

Substitution: Ammonia attacks the carbonyl carbon (now more electrophilic), forming a Schiff base/imine.

-

Elimination: The bisulfite group is eliminated, and the system rearomatizes to form the naphthylamine.

Technical Synthesis Protocol

Objective: Synthesis of 7-Amino-2-naphthol from 2,7-Dihydroxynaphthalene. Scale: Laboratory Bench (100g scale).

4.1 Reagents & Equipment

-

Precursor: 2,7-Dihydroxynaphthalene (98%+ purity).

-

Reagents: Ammonium Sulfite (

) solution (35%), Aqueous Ammonia (28%). -

Equipment: Stainless steel autoclave (rated >20 bar), mechanical stirrer, filtration unit.

4.2 Step-by-Step Methodology

| Stage | Step | Action | Causality/Rationale |

| Reaction | 1 | Charge autoclave with 160g 2,7-dihydroxynaphthalene (1.0 mol). | Starting material loading. |

| 2 | Add 600 mL of 35% ammonium sulfite and 400 mL of 20% ammonia. | Sulfite acts as the catalyst to form the reactive tetralone intermediate; ammonia provides the nitrogen source. | |

| 3 | Seal and heat to 140°C for 8-10 hours . Pressure will rise to ~6-10 bar. | High temperature is required to overcome the activation energy of the dearomatization step. | |

| Workup | 4 | Cool reaction mass to 80°C and vent excess ammonia into a scrubber. | Safety and solubility management.[1] |

| 5 | Acidify the solution with HCl to pH ~4-5 while hot. | 7-Amino-2-naphthol is amphoteric. Acidification precipitates the free amine or its salt while keeping unreacted diol in solution (if pH is carefully managed). | |

| 6 | Filter the hot suspension to remove insoluble impurities. | Removes tarry byproducts common in naphthalene chemistry. | |

| Purification | 7 | Cool filtrate to 20°C to crystallize the product. | Exploits the solubility differential between high and low temperatures. |

| 8 | Recrystallize from dilute ethanol/water. | Removes trace sulfite and isomeric impurities. |

4.3 Self-Validation (QC)

-

Melting Point: Target range 205-207°C . Deviation indicates diol contamination.

-

HPLC: C18 column, Acetonitrile/Water gradient. Product peak should appear distinct from the diol precursor (which is more polar).

-

Appearance: Product should be off-white to light gray needles. Darkening indicates oxidation (store under

).

Modern Applications: The Fluorescent Renaissance

While the dye industry sustained this molecule for decades, current research utilizes the rigid naphthalene scaffold for fluorescence.

5.1 Metal Ion Sensing (Zn²⁺ / Al³⁺)

7-Amino-2-naphthol serves as a "Turn-On" fluorophore precursor. The amino group is often derivatized into a Schiff base.

-

Mechanism: Photoinduced Electron Transfer (PET).

-

Unbound State: Fluorescence is quenched by the lone pair of the imine nitrogen.

-

Bound State: Chelation of

or

5.2 Bio-Imaging Workflow

The following diagram illustrates the workflow for developing a 7-amino-2-naphthol based probe for cellular imaging.

References

-

Bucherer, H. T. (1904). Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie.

-

Organic Syntheses. (1943). Bucherer Reaction Protocol Standards. Organic Syntheses, Coll. Vol. 2.

-

Biosynth. (2024). 8-Amino-2-naphthol (CAS 118-46-7) Technical Data.

-

National Institutes of Health (NIH). (2016). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. PubMed.

-

ChemScene. (2024). Safety and Handling of Aminonaphthols.

Sources

Spectroscopic Profiling of 7-Amino-2-naphthol Hydrochloride

This guide outlines the spectroscopic characterization and analytical profiling of 7-Amino-2-naphthol hydrochloride , a bifunctional naphthalene derivative.[1][2] This document is structured to serve as a practical reference for laboratory validation, emphasizing the physicochemical behavior of the hydrochloride salt compared to the free base.

CAS (Free Base): 93-36-7 | CAS (HCl Salt): 51761-16-1

Formula:

Chemical Identity & Structural Logic

7-Amino-2-naphthol (also known as 7-hydroxy-2-naphthylamine) presents a unique spectroscopic challenge due to its dual functionalization. The naphthalene core carries an electron-donating hydroxyl group at position 2 and an amino group at position 7.[1][2]

In its hydrochloride form , the amine is protonated (

Analytical Workflow

The following diagram illustrates the logical flow for validating the salt synthesis and purity using spectroscopic methods.

Caption: Integrated analytical workflow for the synthesis and validation of 7-Amino-2-naphthol Hydrochloride.

UV-Vis Absorbance & Fluorescence Spectroscopy

Naphthols are classic photoacids.[1][2] The 7-amino isomer exhibits strong solvatochromism and pH dependence.[1][2]

Absorbance Characteristics

The hydrochloride salt, when dissolved in water or methanol, initially exists as the ammonium species.[3]

- (Absorption): ~280–290 nm (Naphthalene core) and ~330–340 nm (Charge transfer band).[1][2]

-

Effect of pH:

Fluorescence & ESPT

Like 2-naphthol, this compound undergoes Excited State Proton Transfer (ESPT) .[1][2] The acidity of the hydroxyl proton increases significantly in the excited state (

-

Excitation: 330 nm

-

Emission:

Experimental Protocol: pH-Dependent Emission

-

Stock Solution: Dissolve 10 mg 7-Amino-2-naphthol HCl in 10 mL Methanol (HPLC grade).

-

Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 10.0.

-

Measurement: Dilute stock 1:100 into buffers.

-

Observation: Record emission spectra (

). Expect intensity shift from 360 nm (pH 2) to 420 nm (pH 10).[1][2]

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-d6 is mandatory.[1][2]

Predicted 1H NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by the naphthalene aromatic region (6.5–8.0 ppm) and broad exchangeable protons.[1]

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 9.50 – 10.50 | Broad Singlet | 1H | -OH | Phenolic proton (deshielded).[1][2] Disappears with |

| 8.50 – 9.50 | Broad Hump | 3H | -NH3+ | Ammonium protons.[1][2] Characteristic of the HCl salt. |

| 7.60 – 7.80 | Doublet (J~8Hz) | 2H | Ar-H (C4, C5) | Protons at ring junction/para positions are most deshielded.[1][2] |

| 7.20 – 7.40 | Multiplet | 1H | Ar-H (C8) | Ortho to the amine group.[1][2] |

| 6.90 – 7.10 | Doublet/Singlet | 2H | Ar-H (C1, C3) | Ortho to the hydroxyl group (shielded by oxygen donation).[1] |

| 6.70 – 6.90 | Multiplet | 1H | Ar-H (C6) | Meta to amine.[1][2] |

Critical QC Check:

-

Free Base vs. Salt: If the sample is the free base, the broad

signal at >8.5 ppm will be absent, replaced by a smaller, sharper -

Isomer Impurity: Look for symmetry. 2,7-disubstitution is asymmetric. If you see simplified symmetry, you may have 2,7-dihydroxynaphthalene or 2,7-diaminonaphthalene impurities.[1][3]

Vibrational Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is dominated by the ammonium stretch, which obscures the typical amine region.

Key Band Assignments (KBr Pellet)

-

3400 – 3100 cm⁻¹ (Broad): O-H stretching (Phenolic) overlapping with N-H stretching.[1][2]

-

2600 – 3000 cm⁻¹ (Very Broad/Structured):

stretching of the anilinium salt ( -

1620 – 1580 cm⁻¹: C=C Aromatic ring stretching (Naphthalene skeleton).[1][2]

-

800 – 850 cm⁻¹: C-H out-of-plane bending (indicative of substituent patterns on naphthalene).

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode.[1][2]

-

Molecular Ion: The HCl salt dissociates in the MS source.[2] You will observe the cation of the free base.[2]

-

m/z (Observed): 160.07

-

Fragmentation:

Synthesis & Stability Mechanism

Understanding the stability is crucial for handling.[2] Aminonaphthols are prone to oxidation, turning from off-white/beige to dark purple/brown upon exposure to air and light.[1][2]

Caption: Degradation pathway of aminonaphthols. Oxidation leads to colored quinone-imine species.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66732, 7-Amino-2-naphthol. Retrieved from [Link]

-

Organic Syntheses. Synthesis of Aminonaphthol Derivatives via Reduction. Coll. Vol. 2, p. 39. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 7-Amino-2-naphthol Hydrochloride: A Detailed Protocol for Researchers

Introduction

7-Amino-2-naphthol hydrochloride is a crucial chemical intermediate with significant applications in the synthesis of azo dyes, pigments, and various pharmaceutical compounds. Its bifunctional nature, possessing both an amino and a hydroxyl group on the naphthalene core, makes it a versatile building block in organic synthesis. This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 7-Amino-2-naphthol hydrochloride. The protocol herein is structured to ensure not only a successful synthesis but also a thorough understanding of the underlying chemical principles and safety considerations. We will explore a robust three-step synthetic pathway, commencing with the sulfonation of 2-naphthol, followed by a Bucherer amination reaction, and culminating in the formation and purification of the final hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational knowledge of organic chemistry laboratory techniques.

Overall Synthesis Workflow

The synthesis of 7-Amino-2-naphthol hydrochloride is accomplished through a well-established three-step sequence. This strategic approach allows for the regioselective introduction of the amino group onto the 2-naphthol backbone.

Caption: Overall synthetic route for 7-Amino-2-naphthol hydrochloride.

PART 1: Synthesis of the Key Intermediate: 7-Hydroxy-2-naphthalenesulfonic Acid

The initial and critical step in this synthesis is the regioselective sulfonation of 2-naphthol. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. To favor the formation of the thermodynamically more stable 2,7-isomer (7-hydroxy-2-naphthalenesulfonic acid), the reaction is carried out at a higher temperature.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of 2-naphthol is a classic example of an electrophilic aromatic substitution reaction. Concentrated sulfuric acid serves as the source of the electrophile, sulfur trioxide (SO₃). The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. However, at elevated temperatures, the reaction equilibrium favors the formation of the more sterically hindered and thermodynamically stable 7-sulfonated product.

Experimental Protocol: Sulfonation of 2-Naphthol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Naphthol | 144.17 | 28.8 g | 0.2 |

| Sulfuric Acid (98%) | 98.08 | 60 mL | ~1.1 |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add 60 mL of concentrated sulfuric acid.

-

Begin stirring and gently heat the sulfuric acid to 100-110 °C in a temperature-controlled heating mantle.

-

In small portions, cautiously add 28.8 g of finely powdered 2-naphthol to the hot sulfuric acid over 30 minutes. The reaction is exothermic, and the temperature should be maintained between 100-110 °C.

-

After the addition is complete, raise the temperature to 135-140 °C and maintain it for 4 hours with continuous stirring. The reaction mixture will become a dark, viscous solution.

-

Allow the reaction mixture to cool to below 100 °C and then carefully pour it into 500 mL of cold water with vigorous stirring.

-

The 7-hydroxy-2-naphthalenesulfonic acid will precipitate out of the solution. The suspension is then heated to boiling to ensure complete dissolution of any soluble isomers.

-

Cool the mixture in an ice bath to 5-10 °C to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with two 50 mL portions of cold water.

-

The crude 7-hydroxy-2-naphthalenesulfonic acid is then dried in a vacuum oven at 80 °C. The product can be used in the next step without further purification.

PART 2: Amination via the Bucherer Reaction

The Bucherer reaction is a cornerstone of naphthalene chemistry, providing a reversible method for the conversion of naphthols to naphthylamines in the presence of ammonia and a bisulfite salt.[2][3] This reaction is particularly effective for the amination of hydroxynaphthalenesulfonic acids.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The mechanism of the Bucherer reaction is a unique example of a nucleophilic aromatic substitution. The key is the initial addition of bisulfite to the naphthalene ring, which breaks the aromaticity and forms a tetralone-sulfonate intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia, leading to the formation of an enamine. Subsequent elimination of the bisulfite group and tautomerization restores the aromaticity and yields the final aminonaphthol product.

Sources

Application Note: 7-Amino-2-Naphthol Hydrochloride as a Fluorogenic Scaffold for Protease Probe Design

[1]

Executive Summary

7-Amino-2-naphthol hydrochloride (7-A-2-N) represents a versatile, bifunctional fluorophore scaffold utilized in the development of "turn-on" or ratiometric fluorescent probes.[1] Unlike the ubiquitous 7-amino-4-methylcoumarin (AMC), the naphthalene core of 7-A-2-N offers distinct solvatochromic properties and the potential for excited-state proton transfer (ESPT) mechanisms.[1] This guide details the methodology for utilizing 7-A-2-N as a precursor for protease-activatable probes, specifically focusing on the design of aminopeptidase substrates.[1] By masking the C7-amino group with an amino acid or peptide moiety, the fluorescence is modulated; enzymatic cleavage restores the free amine, generating a quantifiable spectral shift or intensity enhancement.

Chemical & Photophysical Properties

Understanding the intrinsic behavior of the scaffold is critical for assay design. 7-Amino-2-naphthol exhibits environmental sensitivity (solvatochromism) due to the push-pull electronic system created by the electron-donating amine and hydroxyl groups.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 93-36-7 (Free base) / 51761-16-1 (HCl salt) | Use HCl salt for improved aqueous solubility.[1] |

| Molecular Weight | 195.65 g/mol (HCl salt) | |

| Excitation Max ( | 335–345 nm | UV-excitable; requires quartz or UV-transparent plates.[1] |

| Emission Max ( | 420–455 nm | Highly dependent on pH and solvent polarity.[1] |